molecular formula C6H11Cl2N3 B6360785 1-Pyrimidin-5-yl-ethylamine dihydrochloride CAS No. 1965309-74-3

1-Pyrimidin-5-yl-ethylamine dihydrochloride

Cat. No.: B6360785
CAS No.: 1965309-74-3
M. Wt: 196.07 g/mol
InChI Key: VHCNUKIFCVDWKT-UHFFFAOYSA-N
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Description

1-Pyrimidin-5-yl-ethylamine dihydrochloride (CAS 1965309-74-3) is a versatile small molecule building block with significant value in medicinal chemistry and drug discovery research. This compound features a pyrimidine heterocyclic ring, a structure of high importance in the development of novel therapeutics . The molecular formula is C 6 H 11 Cl 2 N 3 , and it has a molecular weight of 196.07-196.08 g/mol, with a typical purity of at least 95% . Pyrimidine rings are privileged scaffolds in pharmaceuticals, found in over 85% of all FDA-approved drugs . They are integral components of nucleic acids and serve as key bioisosteres for other aromatic systems, improving pharmacokinetic and pharmacodynamic properties in drug candidates . This particular amine-pyrimidine hybrid is designed for the synthesis of more complex molecules, especially in the development of targeted cancer therapies. Its structure allows it to participate in key intermolecular interactions, such as hydrogen bonding, which are critical for binding to biological targets like enzymes and receptors . The compound serves as a critical intermediate in the synthesis of advanced drug candidates, such as the tyrosine kinase inhibitor avapritinib . Safety Information: This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use: This product is intended for research and further manufacturing applications only, not for direct human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

1-pyrimidin-5-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5(7)6-2-8-4-9-3-6;;/h2-5H,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCNUKIFCVDWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Pyrimidin-5-yl-ethylamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Pyrimidin-5-yl-ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Therapeutic Development
    • 1-Pyrimidin-5-yl-ethylamine dihydrochloride has been investigated as an intermediate in the synthesis of various therapeutic agents, particularly those targeting cyclin-dependent kinases (CDKs). CDKs are crucial in cell cycle regulation and are implicated in cancer progression .
  • Inhibition of CDKs
    • Research indicates that compounds derived from or related to this compound can selectively inhibit CDK12 and CDK13, which are associated with several cancers. This selectivity allows for targeted therapeutic strategies with potentially fewer side effects compared to broader-spectrum CDK inhibitors .
  • Neurodegenerative Disease Research
    • The compound's ability to modulate kinase activity has led to explorations in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. By inhibiting specific CDKs, it may help mitigate the pathological processes involved in these conditions .
  • Viral Infections
    • There is ongoing research into the potential of this compound in treating viral infections, including HIV. The modulation of kinase pathways may influence viral replication and pathogenesis .

Case Studies and Research Findings

StudyFocusFindings
Patel et al., 2018CDK InhibitionIdentified compounds that inhibit CDK12/13, showing promise for cancer treatment.
WO2021122745A1Therapeutic CompoundsDiscussed the synthesis of compounds that act on CDK pathways, including derivatives of this compound .
CN111454217ASynthesis MethodologyPresented a method for synthesizing intermediates for drugs targeting kinases, highlighting the utility of pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 1-Pyrimidin-5-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Comparative Overview of Dihydrochloride Salts

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Key Properties
1-Pyrimidin-5-yl-ethylamine dihydrochloride Not provided C₆H₁₁Cl₂N₃ 196.08 Pyrimidine ring, ethylamine backbone Potential pharmaceutical intermediate Limited data; commercial availability noted
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine ring, chlorophenyl group Antihistamine (allergy treatment) pH-controlled formulation; ≥98% purity
Valtorcitabine dihydrochloride Not provided C₁₄H₂₁Cl₂N₅O₄ 402.26 Deoxycytidine analog, valine ester linkage Antiviral (nucleoside analog) Bile acid transporter substrate; dihydrochloride enhances solubility
o-Tolidine dihydrochloride 612-82-8 C₁₄H₁₆N₂·2HCl 285.22 3,3’-dimethylbenzidine backbone Analytical chemistry (colorimetric assays) Melting point: 300°C; Certified ACS grade
Piperazine dihydrochloride hydrate 142-64-3 C₄H₁₀N₂·2HCl·xH₂O 159.02 (anhydrous) Cyclic diamine Veterinary antiparasitic pH 3.0–3.4 (1 in 20 solution); ≥98.5% purity
S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride 16111-27-6 C₅H₁₄Cl₂N₄S 245.17 Thiourea group, dimethylaminoethyl chain Restricted (sensitizing agent) Severely restricted due to sensitizing properties

Structural and Functional Differences

  • Pyrimidine vs. Aromatic/Acyclic Backbones: this compound’s pyrimidine ring contrasts with the benzidine core of o-Tolidine dihydrochloride and the piperazine ring in Levocetirizine dihydrochloride . Linear amines like putrescine and cadaverine dihydrochlorides () are biogenic amines used as analytical standards, structurally simpler and unrelated to pyrimidine derivatives.
  • Pharmaceutical vs. Industrial Applications: Levocetirizine and Valtorcitabine dihydrochlorides are optimized for therapeutic use, with dihydrochloride salts improving solubility and bioavailability . o-Tolidine dihydrochloride serves in colorimetric assays due to its benzidine-derived reactivity , while S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride is restricted owing to sensitizing hazards .
  • Physicochemical Properties :

    • Melting points and pH profiles vary significantly. For example, o-Tolidine dihydrochloride has a high melting point (300°C) , whereas Piperazine dihydrochloride hydrate exhibits a pH of 3.0–3.4 .

Biological Activity

1-Pyrimidin-5-yl-ethylamine dihydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Overview of the Compound

  • Chemical Formula : C6H11Cl2N3
  • Molecular Weight : 196.08 g/mol
  • CAS Number : 1965309-74-3

The compound is synthesized through the reaction of pyrimidine derivatives with ethylamine, typically under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by:

  • Binding to Enzymes or Receptors : This binding modulates the activity of various biological pathways, influencing cellular processes such as proliferation and apoptosis.
  • Inhibition of Key Signaling Pathways : The compound has been investigated for its ability to inhibit pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and various cyclin-dependent kinases (CDKs) .

Anticancer Properties

This compound has shown promising anticancer activities in several studies:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, demonstrating significant inhibition of cell proliferation .
Cell LineIC50 Value (μM)
HeLa38.44
HepG254.25

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary results indicate activity against various bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Study on Anticancer Activity :
    • A study evaluated the compound's effect on cell cycle regulation in cancer cells. Results indicated that it could block the cell cycle at the G2/M phase, leading to increased apoptosis through modulation of Bcl-2 and Bax expression levels .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential role in treating infections caused by resistant strains.

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